红链霉素葡萄糖异构酶

描述

Glucose isomerase (GI), also known as xylose isomerase, is an enzyme that reversibly isomerizes D-glucose and D-xylose to D-fructose and D-xylulose, respectively . It is produced by Streptomyces rubiginosus and plays a crucial role in sugar metabolism, fulfilling nutritional requirements in bacteria . Moreover, it is an important industrial enzyme used for the production of high-fructose corn syrup and bioethanol .

Synthesis Analysis

The production of glucose isomerase is achieved through the controlled fermentation of Streptomyces rubiginosus . The enzyme is produced in both soluble and immobilized forms . The top ten promising GI producing isolates were inoculated using an 8-mm culture disk of 96-h-old culture of isolates .Molecular Structure Analysis

The molecular structure of glucose isomerase from Streptomyces rubiginosus has been studied using crystallography . The enzyme consists of two subunits, each having a molecular weight of 56,000 . Structural information regarding the metal-binding active site of GI and its interaction with the inhibitor xylitol has been presented .Chemical Reactions Analysis

Glucose isomerase catalyzes the reversible isomerization of D-glucose and D-xylose to D-fructose and D-xylulose, respectively . This reaction is characterized by a hydride shift mechanism which involves ring opening of the substrate, isomerization via a metal ion induced hydride shift from carbon-2 to carbon-1 of the substrate, followed by the ring closure of the product formed .Physical And Chemical Properties Analysis

Glucose isomerase from Streptomyces rubiginosus is off-white to brown granules (immobilized preparation) or liquids, insoluble in water (granules), ethanol, chloroform, and ether . The enzyme is an intramolecular oxidoreductase that can interconvert aldoses and ketoses .科学研究应用

1. SAXS 的稳定性和分子量标准

红链霉素葡萄糖异构酶因其在溶液中的稳定性而受到研究,特别是关于长期储存和暴露于同步加速器辐射。其一致的回转半径和前向散射表明它是一种稳定的分子量标准,用于小角 X 射线散射 (SAXS),可能比牛血清白蛋白 (BSA) 更稳定 (Kozak,2005 年)。

2. 溶液中的结构分析

已使用同步加速器辐射的小角度和广角散射分析了溶液中木糖/葡萄糖异构酶的结构和构象。这提供了对溶液中低分辨率结构的见解,与晶体结构相比显示出最小的差异,增强了我们对其分子行为的理解 (Kozak 和 Taube,2009 年)。

3. 提高工业应用的产量

使用核糖体启动子的无标记系统显着提高了红链霉素木糖/葡萄糖异构酶的产量。这一改进对于大规模工业应用至关重要,展示了该酶在蛋白质工程和代谢工程中的潜力 (Wang、Deng 和 Liu,2019 年)。

4. 固定化和催化效率

研究表明,将葡萄糖异构酶固定在特定的载体上可以显着提高其将葡萄糖异构化为果糖的催化效率。这种固定化还提高了酶的操作稳定性和寿命,使其成为高果糖玉米糖浆生产等工艺中工业使用的更可行选择 (Tükel 和 Alagöz,2008 年)。

5. 中子结构分析

在酶反应过程中自然条件下对葡萄糖异构酶进行中子结构分析,可以更深入地了解其活性位点相互作用。了解在这些条件下葡萄糖底物的环状和线性状态有助于掌握酶的功能动态 (Yamoto 等人,2018 年)。

6. 溶液与晶体结构比较

已经对红链霉素葡萄糖/木糖异构酶的溶液和晶体结构进行了直接比较,有助于理解酶在不同状态下的结构完整性和行为,这对于其在各种工业过程中的应用至关重要 (Kozak,2005 年)。

7. 高压稳定性研究

对葡萄糖/木糖异构酶在高压下的结构稳定性进行的研究揭示了其显着的稳定性,这对于其作为 SANS 实验中的辅助标准非常重要。了解压力如何影响酶的结构和水合对于设计高压工业过程至关重要 (Banachowicz 等人,2009 年)。

8. 室温结构分析

研究天然和木糖醇结合葡萄糖异构酶的室温结构,可以深入了解抑制剂的作用和潜在的工业应用。了解金属结合亲和力和木糖醇结合状态的构型对于其工业操作至关重要 (Nam,2021 年)。

作用机制

The catalytic reaction of glucose isomerase occurs in three major steps: ring opening, isomerization, and ring closure . The isomerization ability of glucose isomerase is characterized by a hydride shift mechanism which involves ring opening of the substrate, isomerization via a metal ion induced hydride shift from carbon-2 to carbon-1 of the substrate, followed by the ring closure of the product formed .

安全和危害

未来方向

属性

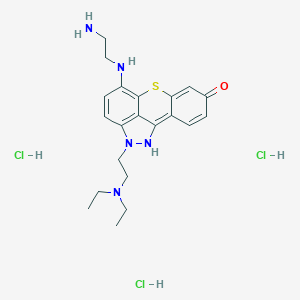

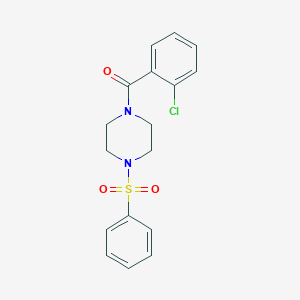

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-16-9-5-4-8-15(16)17(21)19-10-12-20(13-11-19)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQJZQMIEZWFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucose isomerase from streptomyces rubiginosus | |

CAS RN |

9055-00-9 | |

| Record name | Glucose isomerase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isomerase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glucose isomerase from streptomyces rubiginosus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)

![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)